molecular formula C23H42NNaO5 B3285151 Sodium stearoyl glutamate CAS No. 79811-24-8

Sodium stearoyl glutamate

Cat. No. B3285151
CAS RN: 79811-24-8
M. Wt: 435.6 g/mol
InChI Key: KDHFCTLPQJQDQI-BDQAORGHSA-M
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Description

Sodium Stearoyl Glutamate is an amino acid-based emulsifier commonly used in cosmetics. It plays a crucial role in blending oil and water together within cosmetic formulations. Additionally, it acts as a surfactant, helping to condition both the skin and hair. Its non-irritating nature makes it suitable for various applications .


Synthesis Analysis

This compound is derived from glutamic acid and natural fatty acids (such as stearoyl acid), resulting in an anionic surfactant. The synthesis process involves combining these components to create the hypoallergenic and environmentally friendly This compound .


Molecular Structure Analysis

The molecular formula of This compound is C21H41NO6Na . It consists of a glutamic acid backbone with a stearoyl group attached. The sodium ion (Na+) forms an amino acid salt, contributing to its unique properties .


Chemical Reactions Analysis

As an emulsifier, This compound facilitates the formation of stable oil-in-water or water-in-oil emulsions. It enables the combination of hydrophilic and lipophilic ingredients, enhancing the overall stability of cosmetic products. In formulations, it participates in various chemical interactions, ensuring proper dispersion and compatibility .


Physical And Chemical Properties Analysis

  • Safety Profile : Considered safe for use in cosmetics

Scientific Research Applications

1. Application in Miniemulsion Polymerization

Sodium stearoyl glutamate (SDG) has been utilized in miniemulsion polymerization. A study by Yıldız, Landfester, and Antonietti (2003) demonstrated that SDG, as a biodegradable surfactant, was effective in producing very small latex particles during the polymerization of styrene and lauryl methacrylate. This application of SDG indicates its potential in creating environmentally friendly polymers with specific particle size control (Yıldız, Landfester, & Antonietti, 2003).

2. Role in Glutamate Transport Proteins

Another research area involves the role of sodium/proton/glutamate symport proteins in microorganisms like Bacillus stearothermophilus. Tolner, Poolman, and Konings (1992) found that these proteins are crucial for nutrient uptake and their expression in Escherichia coli facilitated the study of glutamate transport at the molecular level. This research sheds light on fundamental biological processes involving sodium and glutamate (Tolner, Poolman, & Konings, 1992).

3. Emulsion Development in Pharmaceuticals and Cosmetics

SDG has been used in the development of natural and sustainable emulsions, which serve as vehicle bases for topical preparations. Research by Leal et al. (2022) showed that emulsions incorporating SDG had improved characteristics like stability and skin hydration, demonstrating its application in the pharmaceutical and cosmetic industries (Leal et al., 2022).

4. Ionic Cross-Linking for Cellulose Modification

In the field of material science, sodium L-glutamate has been reported as an effective catalyst for the cross-linking between butanetetracarboxylic acid and cellulose, as shown by Ji, Tang, Hu, and Yan (2019). This application highlights its role in the sustainable modification of cellulose, providing an eco-friendly approach to material processing (Ji, Tang, Hu, & Yan, 2019).

Mechanism of Action

  • Hair Cleansing : As a mild, anionic, and biodegradable cleansing agent, it effectively cleanses hair without causing dryness or coarseness .

Future Directions

Research on Sodium Stearoyl Glutamate continues to explore its applications in sustainable and eco-friendly formulations. As consumer demand for natural and safe ingredients grows, further studies may focus on optimizing its performance and expanding its use in various personal care products .

properties

IUPAC Name

sodium;(4S)-4-amino-5-octadecanoyloxy-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H43NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-23(28)20(24)18-19-21(25)26;/h20H,2-19,24H2,1H3,(H,25,26);/q;+1/p-1/t20-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHFCTLPQJQDQI-BDQAORGHSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(=O)C(CCC(=O)[O-])N.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(=O)[C@H](CCC(=O)[O-])N.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42NNaO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40703821
Record name Sodium 1-[(5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-1-oxooctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79811-24-8
Record name Sodium 1-[(5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-1-oxooctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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